

Application of Zinc Tannate in Epoxy Coatings: A Detailed Guide for Researchers

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Compound of Interest

Compound Name: Zinc tannate

Cat. No.: B3285298

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Introduction

Zinc tannate, a complex formed from the reaction of zinc salts with tannins, is emerging as a highly effective and environmentally friendly anticorrosive pigment for epoxy coatings.^{[1][2][3]} Tannins, which are naturally occurring polyphenolic compounds found in various plants, are non-toxic and biodegradable.^{[1][3][4]} Their ability to chelate metal ions and form a protective barrier on metal surfaces makes them excellent corrosion inhibitors. This document provides detailed application notes and protocols for the synthesis of **zinc tannate**, its incorporation into epoxy coatings, and the evaluation of the coating's performance. These guidelines are intended for researchers, scientists, and professionals in the fields of materials science and coating development.

Synthesis of Zinc Tannate Pigment

The synthesis of **zinc tannate** involves the precipitation of tannic acid with a zinc salt in an aqueous solution. The following protocol is a generalized procedure based on common laboratory practices.

Experimental Protocol: Synthesis of Zinc Tannate

Materials:

- Tannic acid (or natural tannin extract, e.g., from black wattle)
- Zinc nitrate hexahydrate ($\text{Zn}(\text{NO}_3)_2 \cdot 6\text{H}_2\text{O}$) or Zinc acetate

- Sodium hydroxide (NaOH) solution (e.g., 1 M or 3M)
- Deionized water

Procedure:

- Preparation of Tannin Solution: Dissolve a specific amount of tannic acid in deionized water (e.g., 20 g in 1000 mL) with stirring until a homogenous solution is obtained.^[1]
- Preparation of Zinc Salt Solution: In a separate beaker, prepare a solution of a zinc salt, for instance, by dissolving zinc nitrate hexahydrate in deionized water to a desired concentration (e.g., 1 M).^[1]
- Precipitation: Slowly add the zinc salt solution to the tannin solution under constant stirring.
- pH Adjustment: Adjust the pH of the mixture to approximately 7.5 using a sodium hydroxide solution.^[1] This step is crucial for the precipitation of the **zinc tannate** complex.
- Reaction and Aging: Continue stirring the mixture for a specified period (e.g., 1 hour) to ensure the completion of the reaction.^[1]
- Filtration and Washing: Filter the precipitate using a suitable filtration apparatus (e.g., Buchner funnel). Wash the collected **zinc tannate** pigment several times with deionized water to remove any unreacted salts.
- Drying: Dry the pigment in an oven at a controlled temperature (e.g., 110°C for 6 hours) to obtain a fine powder.^[1]

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of **zinc tannate** pigment.

Incorporation of Zinc Tannate into Epoxy Coatings

The prepared **zinc tannate** pigment can be incorporated into a two-pack epoxy resin system. The pigment volume concentration (PVC) is a critical parameter that influences the coating's performance.

Experimental Protocol: Epoxy Coating Formulation

Materials:

- Two-pack epoxy resin and hardener
- **Zinc tannate** pigment
- Other pigments and fillers (e.g., TiO_2) (optional)
- Solvents (if required)
- High-speed disperser (e.g., Cowles disperser)

Procedure:

- **Resin Preparation:** In a dispersing vessel, add the epoxy resin component.
- **Pigment Dispersion:** While stirring the resin at a moderate speed (e.g., 800 rpm), gradually add the pre-weighed **zinc tannate** pigment and any other solid components.
- **High-Speed Dispersion:** Increase the speed of the disperser to ensure thorough wetting and deagglomeration of the pigment particles. Continue dispersion for a specified time (e.g., 1 hour) until a homogenous mixture is achieved.
- **Let-down:** Reduce the stirrer speed and add the remaining components of the formulation, if any.
- **Hardener Addition:** Just before application, add the hardener component to the pigmented resin base in the specified ratio and mix thoroughly.

Diagram of Coating Formulation Workflow:

Caption: Workflow for incorporating **zinc tannate** into an epoxy coating.

Performance Evaluation of Zinc Tannate Epoxy Coatings

The effectiveness of the **zinc tannate** epoxy coating as a corrosion protective layer is evaluated through various electrochemical and accelerated corrosion tests.

Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique used to evaluate the barrier properties and corrosion resistance of coatings.

Experimental Protocol: EIS Measurement

Apparatus:

- Potentiostat with a frequency response analyzer
- Three-electrode electrochemical cell (working electrode: coated steel panel; counter electrode: platinum mesh; reference electrode: saturated calomel electrode)
- 3.5 wt% NaCl solution (electrolyte)

Procedure:

- **Sample Preparation:** Apply the epoxy coating to a prepared steel panel and allow it to cure completely. The edges of the panel should be sealed to expose a defined area to the electrolyte.
- **Cell Setup:** Assemble the three-electrode cell with the coated panel as the working electrode, immersed in the 3.5 wt% NaCl solution.
- **Measurement:** Apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz) and measure the impedance response.
- **Data Analysis:** The obtained impedance data is often analyzed by fitting it to an equivalent electrical circuit model to determine parameters like coating resistance (R_c) and charge transfer resistance (R_{ct}). Higher impedance values at low frequencies generally indicate better corrosion protection.

Salt Spray Test

This accelerated corrosion test simulates a corrosive saline environment.

Experimental Protocol: Salt Spray Test (ASTM B117)

Apparatus:

- Salt spray cabinet

Procedure:

- Sample Preparation: Prepare coated steel panels, often with a deliberate scribe to assess corrosion creepage.
- Test Conditions: Place the panels in the salt spray cabinet. The standard conditions for ASTM B117 are a 5% NaCl solution atomized to create a fog at a temperature of 35°C and a pH between 6.5 and 7.2.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Exposure: Expose the panels for a specified duration (e.g., 500 hours or more).[\[5\]](#)
- Evaluation: Periodically inspect the panels for signs of corrosion, such as rusting, blistering, and corrosion creepage from the scribe. The results are often rated according to standard scales (e.g., ASTM D1654 for scribe creepage and ASTM D714 for blistering).

Adhesion Test

The adhesion of the coating to the substrate is a critical factor for its durability.

Experimental Protocol: Pull-Off Adhesion Test (ASTM D4541)

Apparatus:

- Portable pull-off adhesion tester
- Loading fixtures (dollies)
- Adhesive (e.g., two-component epoxy)

Procedure:

- **Surface Preparation:** Clean the surface of the coating and the dolly.
- **Adhesive Application:** Apply a suitable adhesive to the face of the dolly and attach it to the coated surface.[3]
- **Curing:** Allow the adhesive to cure completely as per the manufacturer's instructions.
- **Scoring (if necessary):** If required, score around the dolly through the coating to the substrate.
- **Testing:** Attach the adhesion tester to the dolly and apply a perpendicular tensile force at a specified rate until the dolly is pulled off.[1][2]
- **Data Recording:** Record the pull-off strength (in MPa or psi) and the nature of the fracture (e.g., adhesive failure, cohesive failure within the coating, or substrate failure).

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from the performance evaluation of epoxy coatings containing **zinc tannate**.

Table 1: Electrochemical Impedance Spectroscopy (EIS) Data

| Coating System | Immersion Time (days) | Impedance Modulus at 10 mHz ($|Z|_{10\text{mHz}}$) ($\Omega\cdot\text{cm}^2$) |
| :--- | :--- | :--- | | Epoxy (Control) | 1 | 1.2×10^8 | | 40 | 1.0×10^6 | | Epoxy + **Zinc Tannate** | 1 | 5.0×10^9 | | 40 | 1.03×10^{10} [8] |

Table 2: Salt Spray Test Results (after 3500 hours)

Coating System	Blistering Rating (ASTM D714)	Scribe Creepage (mm)
Epoxy + Zinc Chromate	6-MD	> 5
Epoxy + Zinc Phosphate	8-M	3 - 5
Epoxy + Zinc Tannate	9-F	< 3

Note: Blistering rating scale: 10 = no blistering, 0 = severe blistering; F = Few, M = Medium, MD = Medium Dense. Data is representative and may vary based on formulation.

Table 3: Pull-Off Adhesion Test Data

Coating System	Adhesion Strength (MPa)
Epoxy (Control)	8.5
Epoxy + Zinc Tannate	10.2

Corrosion Protection Mechanism

The corrosion protection mechanism of **zinc tannate** in epoxy coatings is multi-faceted.

Diagram of Corrosion Protection Mechanism:

Caption: Corrosion protection mechanism of **zinc tannate** in epoxy coatings.

- **Barrier Protection:** The epoxy matrix provides a primary physical barrier against the ingress of corrosive species like water, oxygen, and ions. The dispersed **zinc tannate** particles can enhance this barrier by increasing the tortuosity of the diffusion path.
- **Inhibitive Action:** Tannins can interact with the steel substrate.^[1] In the presence of moisture, tannic acid can leach out and form a stable, insoluble complex with iron ions (ferric tannate) at the metal surface.^[1] This passivating layer acts as a secondary barrier, stifling the corrosion process.
- **Oxygen Scavenging:** Tannins are known to be effective oxygen scavengers, which can reduce the rate of the cathodic corrosion reaction.^[1]
- **Rust Conversion:** Tannins can react with existing rust (iron oxides and hydroxides), converting them into more stable and inert complexes.^[1]

Conclusion

Zinc tannate is a promising, sustainable alternative to conventional toxic anticorrosive pigments in epoxy coatings. Its multifaceted corrosion protection mechanism, combining barrier

effects with active inhibition, provides excellent performance. The protocols and data presented in this document offer a comprehensive guide for researchers and professionals to effectively utilize **zinc tannate** in the development of advanced protective coatings. Further research can focus on optimizing the synthesis process, exploring different tannin sources, and evaluating the long-term performance of these coatings in various corrosive environments.

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